molecular formula C6H6IN3 B13547360 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Katalognummer: B13547360
Molekulargewicht: 247.04 g/mol
InChI-Schlüssel: RRDPOWRBXCZINK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6IN3 and a molecular weight of 247.04 g/mol . This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a methyl group and an acetonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination . The reaction conditions often require the use of iodine as a catalyst and may involve intermediate products such as electrophilic PhSI particles . The process is carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. Safety measures are strictly adhered to, given the hazardous nature of some reagents involved in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, reduction can produce amines, and substitution reactions can result in various substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity, facilitating the formation of electrophilic intermediates that can interact with various biological molecules . These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the iodine atom and the acetonitrile group allows for a broader range of chemical transformations and applications in various fields of research .

Eigenschaften

Molekularformel

C6H6IN3

Molekulargewicht

247.04 g/mol

IUPAC-Name

2-(4-iodo-1-methylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C6H6IN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3

InChI-Schlüssel

RRDPOWRBXCZINK-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)CC#N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.